

In-Depth Technical Guide to the Spectroscopic Data of Ethylene Glycol Dipropionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Ethanediol, dipropionate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene glycol dipropionate, a compound of interest in various scientific and industrial applications. This document details the spectral characteristics obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to support research, quality control, and drug development activities.

Ethylene Glycol Dipropionate: An Overview

Ethylene glycol dipropionate (C₈H₁₄O₄) is the diester of ethylene glycol and propionic acid.^[1] It is a colorless liquid with applications as a plasticizer and in various formulations.^[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality assessment in research and industrial settings.

Spectroscopic Data

The following sections present the key spectroscopic data for ethylene glycol dipropionate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of ethylene glycol dipropionate provide detailed

information about its proton and carbon environments.

Table 1: ^1H NMR Spectroscopic Data for Ethylene Glycol Dipropionate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.3	s	4H	-O-CH ₂ -CH ₂ -O-
~2.3	q	4H	-CO-CH ₂ -CH ₃
~1.1	t	6H	-CO-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for Ethylene Glycol Dipropionate

Chemical Shift (δ) ppm	Assignment
~174	C=O
~62	-O-CH ₂ -CH ₂ -O-
~27	-CO-CH ₂ -CH ₃
~9	-CO-CH ₂ -CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of ethylene glycol dipropionate is dominated by the strong absorption of the ester carbonyl group. The aliphatic ester C=O stretching vibration typically appears in the range of 1750-1735 cm^{-1} .^[2]

Table 3: FTIR Spectroscopic Data for Ethylene Glycol Dipropionate

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1740	C=O (Ester) Stretch
~1270 - 1150	C-O (Ester) Stretch
~2980 - 2850	C-H (Alkyl) Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of ethylene glycol dipropionate shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for Ethylene Glycol Dipropionate

m/z	Relative Intensity	Assignment
174	Low	[M] ⁺
117	Moderate	[M - C ₂ H ₅ CO] ⁺
87	High	[C ₂ H ₅ COOCH ₂] ⁺
57	High	[C ₂ H ₅ CO] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of ethylene glycol dipropionate into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).^[2] Ensure the sample is fully dissolved by gentle vortexing.

- **Transfer to NMR Tube:** Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.
- **Instrumentation:** The data presented in this guide were acquired on a 400 MHz NMR spectrometer.
- **Acquisition Parameters:**
 - **Locking and Shimming:** The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.
 - **^1H NMR:** A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
 - **^{13}C NMR:** A proton-decoupled ^{13}C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

FTIR Spectroscopy

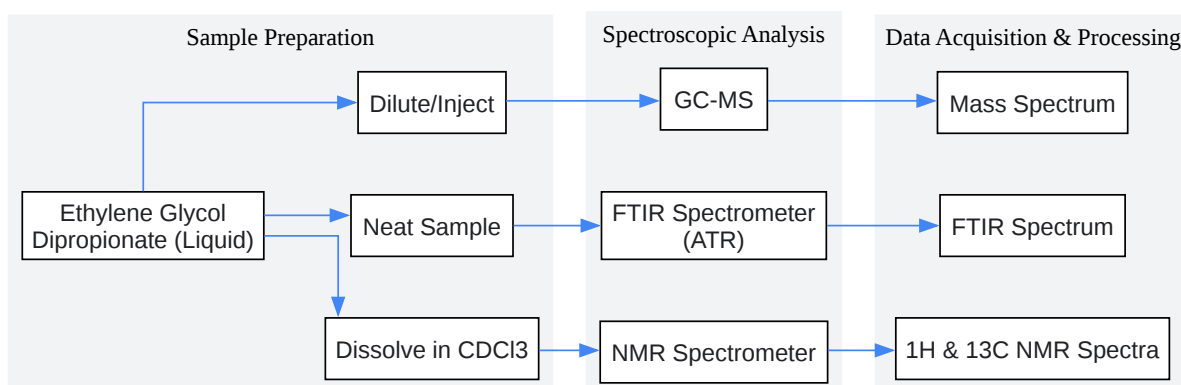
- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a single drop of neat ethylene glycol dipropionate directly onto the diamond crystal of an ATR accessory.
- **Instrumentation:** A standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
- **Data Acquisition:**
 - **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded.
 - **Sample Spectrum:** The sample spectrum is then recorded.
 - **Parameters:** A typical spectral range is 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, a small amount of the sample is vaporized.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- **Ionization:** The sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV.[3]
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like ethylene glycol dipropionate.



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Phone: (601) 213-4426

Email: info@benchchem.com